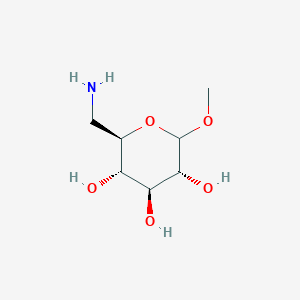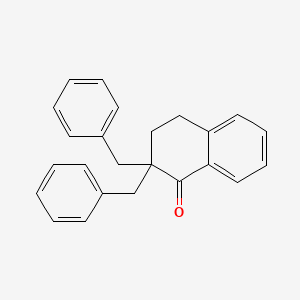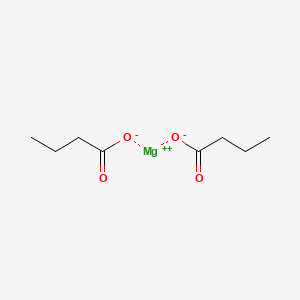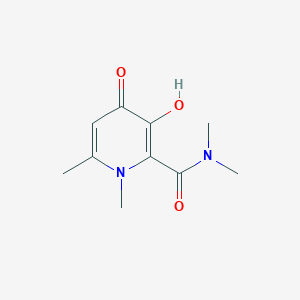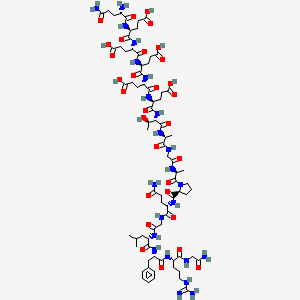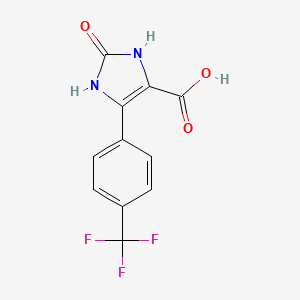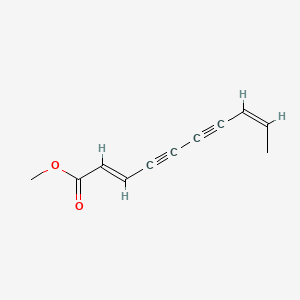
methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of cis-3-penten-1-yne as a starting material . The reaction conditions often require the presence of catalysts and specific temperature settings to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters is crucial for achieving high purity and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of conjugated systems and the effects of multiple bonds on chemical behavior.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with some studies exploring its use in drug development.
Mechanism of Action
The mechanism by which methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on understanding how the compound modulates biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl (2E,4Z)-2,4-decadienoate: This compound has a similar structure but differs in the position of the double bonds.
Methyl (2E,8Z)-10-hydroxydeca-2,8-dien-4,6-diynoate: This compound includes a hydroxyl group, which can significantly alter its reactivity and applications.
Uniqueness
Methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for studying the effects of conjugated systems and exploring new chemical reactions and applications .
Properties
CAS No. |
23180-59-8 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
methyl (2E,8Z)-deca-2,8-dien-4,6-diynoate |
InChI |
InChI=1S/C11H10O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,9-10H,1-2H3/b4-3-,10-9+ |
InChI Key |
GXPDZHWFJLUFGY-PWGWRZEZSA-N |
Isomeric SMILES |
C/C=C\C#CC#C/C=C/C(=O)OC |
Canonical SMILES |
CC=CC#CC#CC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


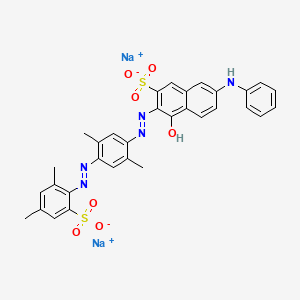
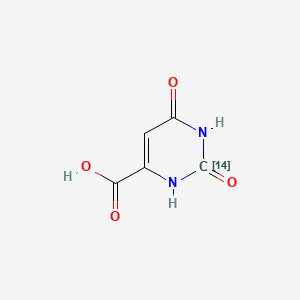
![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

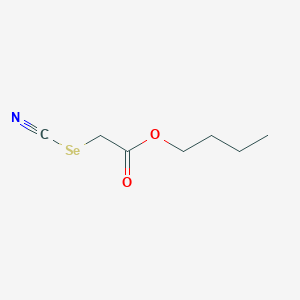
![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
